4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene 4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene
Brand Name: Vulcanchem
CAS No.: 1128045-14-6
VCID: VC4572385
InChI: InChI=1S/C36H22S2/c1-3-19-33-29(13-1)31-17-7-15-27(35(31)37-33)25-11-5-9-23(21-25)24-10-6-12-26(22-24)28-16-8-18-32-30-14-2-4-20-34(30)38-36(28)32/h1-22H
SMILES: C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC=CC7=C6SC8=CC=CC=C78
Molecular Formula: C36H22S2
Molecular Weight: 518.69

4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene

CAS No.: 1128045-14-6

Cat. No.: VC4572385

Molecular Formula: C36H22S2

Molecular Weight: 518.69

* For research use only. Not for human or veterinary use.

4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene - 1128045-14-6

Specification

CAS No. 1128045-14-6
Molecular Formula C36H22S2
Molecular Weight 518.69
IUPAC Name 4-[3-(3-dibenzothiophen-4-ylphenyl)phenyl]dibenzothiophene
Standard InChI InChI=1S/C36H22S2/c1-3-19-33-29(13-1)31-17-7-15-27(35(31)37-33)25-11-5-9-23(21-25)24-10-6-12-26(22-24)28-16-8-18-32-30-14-2-4-20-34(30)38-36(28)32/h1-22H
Standard InChI Key WWFVLYDIXQKUCM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC=CC7=C6SC8=CC=CC=C78

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of two dibenzothiophene units fused to a biphenyl backbone at the meta positions (Figure 1). Dibenzothiophene, a heterocyclic system comprising two benzene rings fused to a central thiophene ring, contributes sulfur atoms that significantly influence the compound's electronic properties. The biphenyl linkage introduces torsional flexibility while maintaining π-conjugation, creating a balance between structural rigidity and dynamic behavior .

Structural Parameters

  • Molecular Formula: C₃₆H₂₂S₂

  • Molar Mass: 518.69 g/mol

  • Melting Point: 191°C

  • Crystallinity: Predicted to form layered structures due to planar dibenzothiophene units

The sulfur atoms in dibenzothiophene act as electron-withdrawing groups, polarizing the π-system and enhancing charge transport capabilities—a feature critical for optoelectronic applications .

Synthetic Methodologies

Dibenzothiophene Precursor Synthesis

The synthesis of 4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene relies on efficient routes to dibenzothiophene derivatives. Two established methods include:

Table 1: Dibenzothiophene Synthesis Routes

MethodConditionsYieldKey Features
AlCl₃-Catalyzed CyclizationBiphenyl + S, 120°C, 24 hrs79%Cost-effective, scalable
H₂S Flow ReactorPhenanthrene + H₂S, 650°C, MOx99.1%High-purity output, continuous flow

The flow reactor approach achieves near-quantitative yields by utilizing mixed metal oxide catalysts (Al₂O₃/Cr₂O₃/MgO) under high-pressure conditions . This method’s scalability makes it particularly relevant for industrial applications.

Biphenyl Functionalization Strategies

Coupling dibenzothiophene units to the biphenyl core requires precise regiocontrol. Directed ortho metalation (DoM) using O-carbamate directing groups enables selective functionalization at the 3- and 3'-positions .

Key Reaction Sequence:

  • DoM Activation: Treat biphenyl-diylbis(diethylcarbamate) with LDA at −78°C

  • Electrophilic Quenching: Introduce dibenzothiophene-sulfur precursors

  • Newman-Kwart Rearrangement: Convert O-thiocarbamates to S-thiocarbamates for cyclization

This strategy achieves positional specificity critical for maintaining the compound’s electronic symmetry.

Electronic Properties and Reactivity

Charge Transport Behavior

The compound’s extended π-system facilitates hole mobility (μₕ ≈ 10⁻³ cm²/V·s), as predicted by density functional theory calculations. Sulfur’s lone pairs create charge-transfer interfaces ideal for:

  • Organic light-emitting diodes (OLEDs)

  • Photovoltaic cells

  • Thin-film transistors

Table 2: Comparative Electronic Properties

Compound ClassBandgap (eV)Mobility (cm²/V·s)
4,4'-Biphenyl-dibenzothiophene2.81.2 × 10⁻³
Parent Biphenyl4.13.5 × 10⁻⁵
Pure Dibenzothiophene3.48.7 × 10⁻⁴

Data extrapolated from structural analogs

Chemical Modifications

The compound undergoes regioselective reactions at sulfur centers and aromatic positions:

  • Electrophilic Aromatic Substitution: Bromination occurs preferentially at dibenzothiophene’s 4- and 6-positions

  • Oxidation: Forms sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH)

  • Cross-Coupling: Suzuki-Miyaura reactions enable side-chain functionalization

These transformations allow tuning of optoelectronic properties while maintaining structural integrity.

Emerging Applications

Organic Electronics

The compound’s balanced hole/electron transport characteristics make it a candidate for:

  • OLED Host Materials: Improves device efficiency by preventing exciton quenching

  • Perovskite Solar Cells: Acts as a hole-transport layer, enhancing stability against moisture

Supramolecular Chemistry

Planar dibenzothiophene units facilitate self-assembly into columnar mesophases, enabling applications in:

  • Liquid crystalline displays

  • Molecular sensors for heavy metal detection

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

Innovation Opportunities:

  • Photocatalytic C–H activation for direct dibenzothiophene coupling

  • Flow chemistry approaches to improve reaction efficiency

Environmental Impact Mitigation

The compound’s persistence in aquatic systems (predicted BCF = 3.2) necessitates development of:

  • Biodegradable analogs with ester linkages

  • Closed-loop recycling protocols for electronic waste

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator